molecular formula C7H7BClFO3 B6303997 2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid CAS No. 2121512-25-0

2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid

Cat. No.: B6303997
CAS No.: 2121512-25-0
M. Wt: 204.39 g/mol
InChI Key: MKVWRWZBKIHJER-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid is an organoboron compound with the molecular formula C7H7BClFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine, fluorine, and hydroxymethyl groups.

Mechanism of Action

Target of Action

The primary target of 2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium, forming a new palladium-carbon bond . This is a key step in the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction involves several biochemical pathways. The reaction begins with the oxidative addition of an electrophilic organic group to palladium, followed by transmetalation, and finally reductive elimination . The result is the formation of a new carbon-carbon bond .

Pharmacokinetics

It’s known that boronic esters, such as this compound, are generally stable and readily prepared . They are also considered environmentally benign .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the pH can significantly affect the rate of the reaction . The compound is also sensitive to air and moisture, which can affect its stability . Therefore, it’s important to handle and store the compound properly to maintain its efficacy .

Biochemical Analysis

Preparation Methods

The synthesis of 2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency, yield, and purity.

Chemical Reactions Analysis

2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid can be compared with other phenylboronic acids, such as:

The unique combination of chlorine, fluorine, and hydroxymethyl groups in this compound provides it with distinct reactivity and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[2-chloro-3-fluoro-4-(hydroxymethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO3/c9-6-5(8(12)13)2-1-4(3-11)7(6)10/h1-2,11-13H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVWRWZBKIHJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)CO)F)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901185575
Record name Boronic acid, B-[2-chloro-3-fluoro-4-(hydroxymethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-25-0
Record name Boronic acid, B-[2-chloro-3-fluoro-4-(hydroxymethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-chloro-3-fluoro-4-(hydroxymethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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